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Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

Cat. No.: B3431424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
α-Phenyl-2-pyridineacetonitrile, a heterocyclic aromatic compound, holds significant interest not

merely as a stable chemical entity but as a pivotal molecule in pharmacology and synthetic

chemistry. Primarily recognized as the major metabolite of the anti-gastrin agent SC-15396, its

study is crucial for understanding the metabolic fate and activity of its parent compound.

Furthermore, its structural backbone serves as a versatile scaffold and key intermediate in the

synthesis of various biologically active molecules, including antihistamines and potential

neurological agents. This guide provides a comprehensive overview of its physicochemical

properties, detailed synthesis protocols, and explores its primary research applications as both

a drug metabolite and a synthetic building block, offering valuable insights for drug discovery

and development.

Physicochemical Properties
α-Phenyl-2-pyridineacetonitrile (CAS 5005-36-7) is an off-white crystalline solid.[1][2] Its core

structure features a central carbon bonded to a phenyl group, a pyridine-2-yl group, and a

nitrile functional group.[3] This structure contributes to its aromaticity and reactivity, making it

soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and

ethanol.[3][4] A summary of its key properties is presented in Table 1.
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Property Value Reference(s)

CAS Number 5005-36-7 [1][3][4]

Molecular Formula C₁₃H₁₀N₂ [3][4]

Molecular Weight 194.24 g/mol [1]

Appearance
White to Off-White Crystalline

Solid
[1][2]

Melting Point 83-88.5 °C [1][5]

Boiling Point
150 °C @ 2 mmHg (134-136

°C @ 0.07 mmHg)
[1][5]

Solubility
DMSO: 25 mg/mL, DMF: 30

mg/mL, Ethanol: 10 mg/mL
[4]

pKa (Predicted) 4.18 ± 0.10 [1]

Table 1: Physicochemical data for α-Phenyl-2-pyridineacetonitrile.

Synthesis and Chemical Workflows
The compound is a valuable intermediate, and its synthesis is a critical step for further

research. A common and effective method involves the reaction of phenylacetonitrile with a

halogenated pyridine in the presence of a strong base.

General Synthesis Workflow
The synthesis workflow involves the deprotonation of phenylacetonitrile to form a carbanion,

which then acts as a nucleophile, attacking an electrophilic 2-halopyridine to form the final

product after workup.
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Diagram 1: General workflow for the synthesis of α-Phenyl-2-pyridineacetonitrile.
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Detailed Experimental Protocol: Synthesis
The following protocol is adapted from established literature.[5]

Reaction Setup: To a stirred suspension of 31.2 g (0.80 mole) of powdered sodium amide in

200 ml of dry toluene in a 2-liter, three-neck round-bottom flask, add 46.8 g (0.40 mole) of

phenylacetonitrile dropwise.

Carbanion Formation: Maintain the temperature at 30-35°C using an ice bath during the

addition. After the addition is complete, bring the mixture to reflux and maintain for 4.5 hours

with continuous stirring.

Nucleophilic Substitution: Cool the mixture, then add 63.6 g (0.40 mole) of 2-bromopyridine

in 100 ml of toluene dropwise at a rate that maintains a gentle reflux.

Completion: After the addition is complete, continue stirring and refluxing for an additional 3

hours.

Workup: Cool the mixture to 25°C and cautiously add approximately 300 ml of water to

quench the reaction. Separate the phases.

Extraction: Extract the toluene layer with water, followed by several portions of cold 6 N

hydrochloric acid. Basify the combined acidic extracts with 50% sodium hydroxide while

cooling.

Isolation: Extract the basified aqueous layer with ether. Wash the ether extract with water,

dry over sodium sulfate, and concentrate under reduced pressure.

Purification: Distill the residue under vacuum (b.p. 134°-136°C at 0.07 mm Hg). The resulting

product crystallizes and can be further purified by recrystallization from isopropyl ether to

yield the final product (m.p. 87°-88.5°C).[5]

Research Application I: Metabolite of an Anti-Gastric
Secretion Agent
The most prominent research application of α-Phenyl-2-pyridineacetonitrile is in the context of

pharmacology and toxicology as the major metabolite of α-phenyl-α-(2-pyridyl)thioacetamide
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(also known as SC-15396 or Antigastrin).[2][4][6] SC-15396 is an inhibitor of gastric acid

secretion.[4][7] Therefore, studying the formation, distribution, and potential activity of α-

Phenyl-2-pyridineacetonitrile is essential for a complete understanding of the parent drug's

profile.

Metabolic Pathway of the Parent Thioamide
The parent compound, being a thioamide, is known to undergo metabolic activation in the liver,

primarily mediated by Cytochrome P450 enzymes (CYP2E1). This bioactivation leads to the

formation of reactive intermediates which can cause hepatotoxicity. The conversion to the nitrile

metabolite represents a key step in its detoxification or metabolic pathway.
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Diagram 2: Metabolic activation pathway of the parent thioamide SC-15396.
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Experimental Protocol: In Vitro Metabolism Study
This protocol describes a general method to study the formation of α-Phenyl-2-

pyridineacetonitrile from its parent thioamide using a rat liver homogenate, as referenced in the

literature.[4][7]

Preparation of Liver Homogenate: Euthanize male Wistar rats and perfuse the liver with cold

saline. Homogenize the liver tissue in a suitable buffer (e.g., potassium phosphate buffer, pH

7.4).

Fractionation: Centrifuge the homogenate at 9,000 x g for 20 minutes to pellet mitochondria

and cell debris. Collect the supernatant.

Incubation: In a reaction vessel, combine the liver supernatant, a NADPH-generating system

(e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the

parent compound, SC-15396, dissolved in a suitable solvent like DMSO.

Reaction: Incubate the mixture at 37°C in a shaking water bath for a specified time (e.g., 30-

60 minutes).

Termination and Extraction: Stop the reaction by adding a quenching solvent such as ice-

cold acetonitrile or by protein precipitation with perchloric acid. Vortex and centrifuge to pellet

the precipitated protein.

Analysis: Analyze the supernatant for the presence and quantity of α-Phenyl-2-

pyridineacetonitrile using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry

(LC-MS).

Research Application II: Intermediate in
Pharmaceutical Synthesis
Beyond its role as a metabolite, α-Phenyl-2-pyridineacetonitrile is a valuable intermediate for

synthesizing other active pharmaceutical ingredients (APIs).[5] Its structure allows for further

chemical modifications, particularly at the carbon atom bearing the nitrile and aromatic groups,

and at the nitrile group itself.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://patents.google.com/patent/US2507631A/en
https://patents.google.com/patent/CN101998961B/en
https://eureka.patsnap.com/patent-CN105175318A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3431424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Pheniramine
A notable application is its use as a precursor in the synthesis of Pheniramine, a first-

generation antihistamine used to treat allergic conditions.[8] The synthesis involves the

alkylation of the α-carbon.
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Diagram 3: Synthetic workflow from the intermediate to Pheniramine Maleate.

Experimental Protocol: Synthesis of Pheniramine
The following is a generalized protocol based on patent literature describing the alkylation of a

"benzyl pyridine" intermediate, which is structurally analogous to or derived from α-Phenyl-2-

pyridineacetonitrile.

Deprotonation: In a suitable reactor with an inert atmosphere, add the starting material (α-

Phenyl-2-pyridineacetonitrile) and a strong base like sodium amide to a solvent such as

tetrahydrofuran (THF).

Alkylation: Stir the mixture at room temperature for approximately 1 hour. Subsequently, add

a solution of N,N-dimethyl-2-chloroethane dropwise, controlling the temperature between 30-

40°C.

Reaction Completion: After the addition, maintain the reaction at 40-45°C for 2 hours to

ensure completion.

Workup: Cool the reaction mixture and wash the organic phase with water until neutral.
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Isolation: Recover the solvent to obtain the crude Pheniramine free base. The nitrile group

from the original starting material is implicitly reduced to an amine in a subsequent or

concurrent step, which is a common transformation in such syntheses.

Salt Formation: Dissolve the crude Pheniramine base in an alcohol solvent (e.g., ethanol). In

a separate container, dissolve maleic acid in the same solvent and add it to the Pheniramine

solution.

Crystallization: Stir the mixture, then cool to 0°C to induce crystallization. The resulting

precipitate, Pheniramine Maleate, can be collected by filtration.

Conclusion and Future Directions
α-Phenyl-2-pyridineacetonitrile is a molecule of dual significance. Its primary role in research

has been as a critical metabolite for understanding the pharmacokinetics of the thioamide drug

SC-15396. Concurrently, its utility as a synthetic intermediate, demonstrated in the synthesis of

the antihistamine Pheniramine, highlights its value in medicinal chemistry. Future research

could focus on exploring its own potential, albeit likely modest, biological activities. More

significantly, its stable and reactive structure makes it an attractive starting point for the

development of novel compound libraries targeting a range of therapeutic areas, from

neurological disorders to oncology, warranting further investigation by drug development

professionals.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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